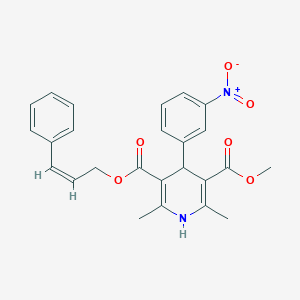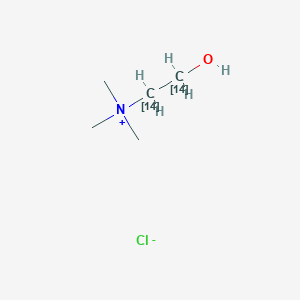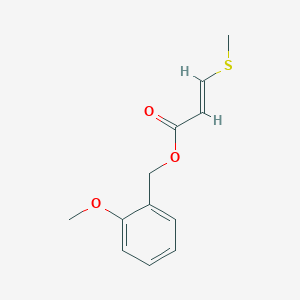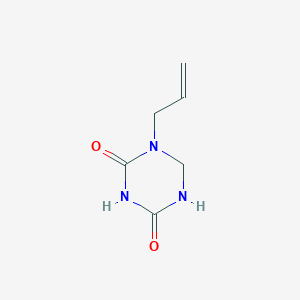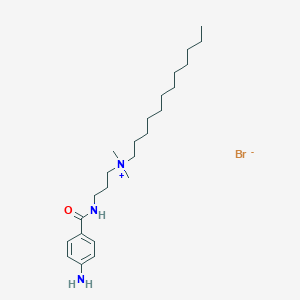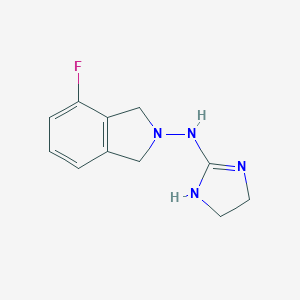
Isaglidole
Descripción general
Descripción
Isaglidole, also known as AZD3293, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. This drug targets the beta-secretase enzyme, which plays a crucial role in the formation of amyloid plaques in the brain. Amyloid plaques are one of the hallmarks of Alzheimer's disease, and their accumulation is thought to contribute to the cognitive decline seen in this condition.
Mecanismo De Acción
Isaglidole works by inhibiting the beta-secretase enzyme, which is responsible for the production of amyloid beta peptides. Amyloid beta peptides are the building blocks of amyloid plaques, which are thought to be a major contributor to the cognitive decline seen in Alzheimer's disease. By inhibiting beta-secretase, Isaglidole reduces the production of amyloid beta peptides and therefore reduces the formation of amyloid plaques in the brain.
Efectos Bioquímicos Y Fisiológicos
Isaglidole has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. Isaglidole is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. Isaglidole is primarily metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Isaglidole is that it specifically targets the beta-secretase enzyme, which is thought to be a key player in the development of Alzheimer's disease. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of Isaglidole is that it may not be effective in all patients with Alzheimer's disease, as there is significant heterogeneity in the underlying pathology of this condition.
Direcciones Futuras
There are several future directions for research on Isaglidole. One area of focus is the development of more effective dosing regimens, as well as the identification of biomarkers that can be used to monitor the progression of Alzheimer's disease and the response to Isaglidole treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in the development of Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.
Conclusion
In conclusion, Isaglidole is a promising drug candidate for the treatment of Alzheimer's disease. Its specificity for the beta-secretase enzyme and its favorable safety profile make it an attractive target for further research. Future studies will be needed to determine the optimal dosing regimens, identify biomarkers for monitoring disease progression and treatment response, and evaluate the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.
Aplicaciones Científicas De Investigación
Isaglidole has been extensively studied in preclinical models of Alzheimer's disease, including in vitro and in vivo studies. These studies have shown that Isaglidole is effective at reducing the formation of amyloid plaques in the brain, which is a key pathological feature of Alzheimer's disease. Isaglidole has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
110605-64-6 |
|---|---|
Nombre del producto |
Isaglidole |
Fórmula molecular |
C11H13FN4 |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15) |
Clave InChI |
ZLVARELBORDLAV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
SMILES canónico |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
Otros números CAS |
110605-64-6 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

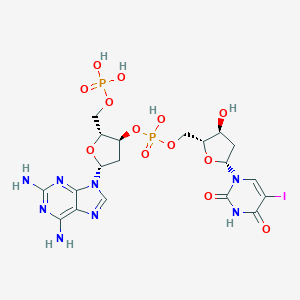

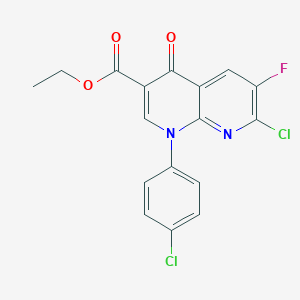

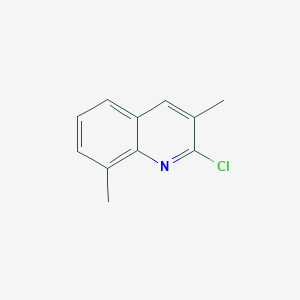
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
